molecular formula C5H3ClIN B1352245 2-Chloro-5-iodopyridine CAS No. 69045-79-0

2-Chloro-5-iodopyridine

Cat. No.: B1352245
CAS No.: 69045-79-0
M. Wt: 239.44 g/mol
InChI Key: QWLGCWXSNYKKDO-UHFFFAOYSA-N
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Safety and Hazards

2-Chloro-5-iodopyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Chloro-5-iodopyridine is a halo-substituted pyridine . It is primarily used as a reagent in the synthesis of various compounds . The specific targets of this compound can vary depending on the context of its use in chemical reactions.

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, it can be used in the Suzuki coupling reaction with phenylboronic acid dimethyl ester to synthesize 2-Chloro-5-phenylpyridine . In this reaction, the iodine atom in this compound is replaced by a phenyl group, resulting in the formation of the new compound.

Biochemical Pathways

As a chemical reagent, this compound is involved in various biochemical pathways depending on the specific reactions it is used in. For example, in the Suzuki coupling reaction, it participates in the palladium-catalyzed cross-coupling reaction, which is a key pathway in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the specific chemical reactions it is used in. For instance, in the synthesis of 2-Chloro-5-phenylpyridine, it contributes to the formation of a new carbon-carbon bond, leading to the creation of a new compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its reactivity in chemical reactions can be affected by the presence of catalysts, the concentration of reactants, and the reaction conditions .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-iodopyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as Suzuki coupling and Heck coupling. These interactions are crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and the activation or inhibition of specific signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes .

Preparation Methods

2-Chloro-5-iodopyridine can be synthesized through several methods. One common synthetic route involves the iodination of 2-chloropyridine. This process typically includes the following steps:

Comparison with Similar Compounds

2-Chloro-5-iodopyridine can be compared with other halo-substituted pyridines, such as:

This compound is unique due to its dual halogen substitution, which provides it with distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

2-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGCWXSNYKKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402837
Record name 2-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69045-79-0
Record name 2-Chloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69045-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-chloro-5-iodopyridine a useful building block in organic synthesis?

A: this compound is a versatile reagent due to the differing reactivity of the chlorine and iodine substituents. [, , ] This allows for regioselective reactions, meaning chemists can choose which substituent to target for a specific transformation. This is particularly useful in building more complex molecules in a controlled manner, as demonstrated in the synthesis of pyridin-3-yl C-nucleosides. []

Q2: What type of reactions have been explored with this compound using palladium catalysis?

A: Research has shown that this compound readily undergoes palladium-catalyzed cross-coupling reactions. [, ] Specifically, it participates in aminations, where the iodine atom is selectively replaced with an amine group, while the chlorine atom remains intact. [, ] This selectivity is key for further modifications and elaborations of the molecule. Additionally, it has been employed in Heck reactions, showcasing its versatility in constructing diverse chemical structures. []

Q3: What challenges are associated with palladium-catalyzed aminations of this compound and how are they addressed?

A: Achieving efficient palladium-catalyzed aminations on this compound requires careful consideration of reaction conditions. [, ] One challenge is the potential for competing reactions or slow reaction rates. Studies have found that using a large excess of cesium carbonate (Cs2CO3) in combination with a suitable palladium catalyst, such as Pd-BINAP, is crucial for accelerating the desired amination and achieving good selectivity. [, ]

Q4: Beyond C-nucleosides, what other applications might stem from the use of this compound in synthesis?

A: The regioselective functionalization of this compound opens doors to various applications. [, , ] For instance, it has been utilized in the synthesis of a tetracyclic oxanorbornane scaffold. [] This scaffold holds potential in medicinal chemistry due to its rigidity and high oxygen content, which could be beneficial for drug design and development. Further exploration of this compound's reactivity could lead to the development of new materials, catalysts, or biologically active compounds.

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